4-Amino-4-methylpiperidin-3-ol
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Overview
Description
4-Amino-4-methylpiperidin-3-ol is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-methylpiperidin-3-ol can be achieved through several synthetic strategies. One approach involves the asymmetric hydrogenation of a precursor compound using a rhodium catalyst . Another method includes the alkylation of lithiated intermediates followed by reduction and rearrangement to generate the desired piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient processes. These methods often utilize readily available starting materials and operationally simple procedures to ensure high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives .
Scientific Research Applications
4-Amino-4-methylpiperidin-3-ol has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Amino-4-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-4-methylpiperidin-3-ol include other piperidine derivatives such as:
- 4-Amino-3-hydroxy piperidine
- 4-Methylpiperidine
- Piperidin-3-ol
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C6H14N2O |
---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
4-amino-4-methylpiperidin-3-ol |
InChI |
InChI=1S/C6H14N2O/c1-6(7)2-3-8-4-5(6)9/h5,8-9H,2-4,7H2,1H3 |
InChI Key |
MFGLCXDRAPBHGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1O)N |
Origin of Product |
United States |
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